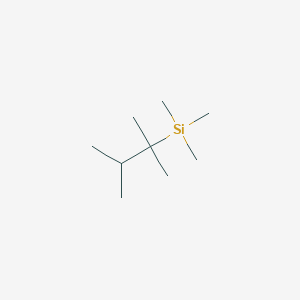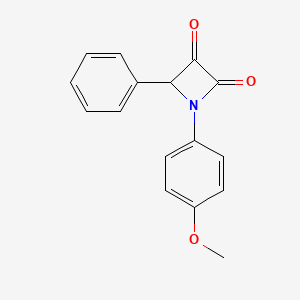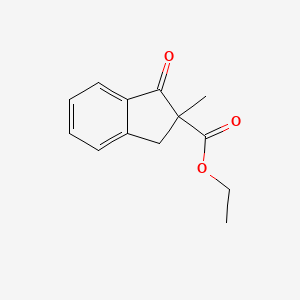
(2,3-Dimethylbutan-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylbutan-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is a trialkylsilane, characterized by the presence of a silicon atom bonded to three methyl groups and a 2,3-dimethylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylbutan-2-yl)(trimethyl)silane typically involves the reaction of 2,3-dimethylbutan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dimethylbutan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium or platinum.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes
Applications De Recherche Scientifique
(2,3-Dimethylbutan-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicon-based materials and coatings
Mécanisme D'action
The mechanism of action of (2,3-Dimethylbutan-2-yl)(trimethyl)silane involves the reactivity of the silicon-hydrogen bond. This bond can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a new bond with a carbon atom in an organic substrate. The molecular targets and pathways involved depend on the specific reaction and application .
Similar Compounds:
Trimethylsilane: Similar structure but lacks the 2,3-dimethylbutan-2-yl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness: this compound is unique due to the presence of the bulky 2,3-dimethylbutan-2-yl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role .
Propriétés
| 90420-68-1 | |
Formule moléculaire |
C9H22Si |
Poids moléculaire |
158.36 g/mol |
Nom IUPAC |
2,3-dimethylbutan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H22Si/c1-8(2)9(3,4)10(5,6)7/h8H,1-7H3 |
Clé InChI |
ISDKMLJDJZKLPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)

![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
